molecular formula C16H19FN4O3S B2950670 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946325-66-2

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine

Cat. No.: B2950670
CAS No.: 946325-66-2
M. Wt: 366.41
InChI Key: OJCOKCMBILCFRY-UHFFFAOYSA-N
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Description

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C16H19FN4O3S and its molecular weight is 366.41. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been demonstrated to be a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . The inhibition of ENTs disrupts the normal transport of nucleosides, which can affect various cellular processes.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . As ENTs are responsible for the transport of nucleosides across the cell membrane, their inhibition can disrupt these processes and have downstream effects on DNA replication, RNA transcription, and other cellular functions that rely on nucleotide synthesis.

Pharmacokinetics

The compound’s ability to inhibit ents suggests it can cross cell membranes and interact with intracellular targets

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to disrupted nucleoside transport . This can affect nucleotide synthesis and the regulation of adenosine function, potentially impacting various cellular processes. The exact molecular and cellular effects would depend on the specific cell type and the role of ENTs in those cells.

Biochemical Analysis

Biochemical Properties

The compound 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular models, this compound has been shown to inhibit the uptake of uridine and adenosine, which are transported by ENTs . This inhibition could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity of the transporters for uridine .

Temporal Effects in Laboratory Settings

The inhibitory effect of this compound on ENTs could not be washed out, suggesting that the compound may have long-term effects on cellular function . More studies are needed to understand the stability and degradation of this compound in laboratory settings.

Metabolic Pathways

Given its interaction with ENTs, it may influence nucleotide synthesis and adenosine function .

Transport and Distribution

This compound is likely transported into cells via ENTs . The distribution of the compound within cells and tissues may be influenced by its interactions with these transporters.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-methoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-12-18-15(11-16(19-12)24-2)20-7-9-21(10-8-20)25(22,23)14-6-4-3-5-13(14)17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCOKCMBILCFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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